molecular formula C14H10F3NO2 B11924943 4-(Trifluoromethyl)phenyl 2-aminobenzoate

4-(Trifluoromethyl)phenyl 2-aminobenzoate

Cat. No.: B11924943
M. Wt: 281.23 g/mol
InChI Key: ZFZUAGRTCMUPOZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl 2-aminobenzoate is an organic compound with the molecular formula C14H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl 2-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(Trifluoromethyl)phenyl 2-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific structural features.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural components may contribute to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, affecting the overall biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenyl 2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an amino group.

    4-(Trifluoromethyl)phenyl 2-nitrobenzoate: Contains a nitro group instead of an amino group.

    4-(Trifluoromethyl)phenyl 2-methylbenzoate: Features a methyl group instead of an amino group.

Uniqueness

4-(Trifluoromethyl)phenyl 2-aminobenzoate is unique due to the presence of both the trifluoromethyl group and the amino group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] 2-aminobenzoate

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)20-13(19)11-3-1-2-4-12(11)18/h1-8H,18H2

InChI Key

ZFZUAGRTCMUPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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